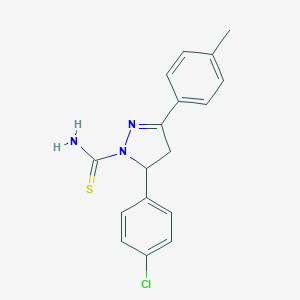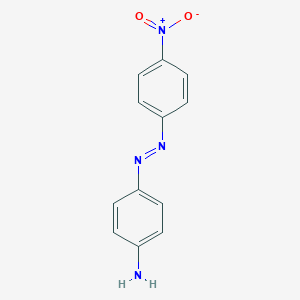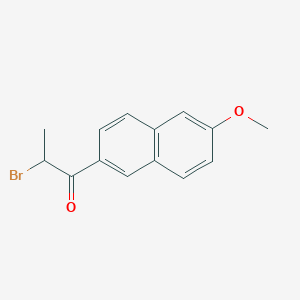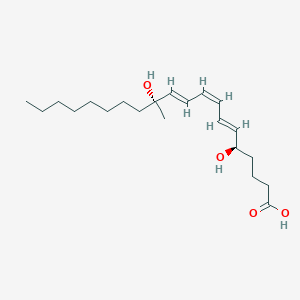
12-Methylleukotriene B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylleukotriene B3 (12-MLTB3) is a bioactive lipid mediator that belongs to the leukotriene family. It is a potent inflammatory mediator that is involved in various physiological and pathological processes. 12-MLTB3 is synthesized by the action of 5-lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes.
Wirkmechanismus
12-Methylleukotriene B3 exerts its biological effects by binding to specific receptors on target cells. It primarily binds to the CysLT1 receptor, which is a G protein-coupled receptor. The activation of the CysLT1 receptor leads to the activation of various intracellular signaling pathways, resulting in the release of pro-inflammatory cytokines, chemokines, and other mediators.
Biochemische Und Physiologische Effekte
12-Methylleukotriene B3 has been shown to induce various biochemical and physiological effects in target cells. It is a potent bronchoconstrictor and is implicated in the pathogenesis of asthma. It also induces smooth muscle contraction, vascular permeability, and mucus secretion. In addition, it is involved in the regulation of immune cell function and the modulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 12-Methylleukotriene B3 in lab experiments has several advantages and limitations. One advantage is its potency and specificity in inducing inflammatory responses, which makes it a useful tool for studying the mechanisms of inflammation. However, its instability and short half-life limit its use in in vivo experiments, and the lack of specific inhibitors for 12-Methylleukotriene B3 receptors hinders the study of its downstream signaling pathways.
Zukünftige Richtungen
Future research on 12-Methylleukotriene B3 should focus on the development of specific inhibitors for its receptors and downstream signaling pathways. This would enable the study of its role in various diseases and facilitate the development of novel therapeutic targets. In addition, the use of advanced imaging techniques and genetic manipulation tools could provide further insights into its biological functions and mechanisms of action.
Synthesemethoden
The synthesis of 12-Methylleukotriene B3 involves the enzymatic conversion of arachidonic acid by the enzyme 5-lipoxygenase. Arachidonic acid is first oxidized to form 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-lipoxygenase. 5-HETE is then further oxidized to form 12-Methylleukotriene B3.
Wissenschaftliche Forschungsanwendungen
12-Methylleukotriene B3 has been extensively studied in scientific research due to its potent inflammatory properties. It has been shown to play a role in various physiological and pathological processes such as asthma, allergic rhinitis, and inflammatory bowel disease. It is also implicated in the pathogenesis of cardiovascular diseases and cancer.
Eigenschaften
CAS-Nummer |
148504-32-9 |
|---|---|
Produktname |
12-Methylleukotriene B3 |
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |
InChI-Schlüssel |
QGNHHEMELCDLOF-SPBBVZBHSA-N |
Isomerische SMILES |
CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Synonyme |
12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



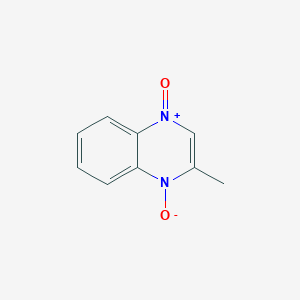
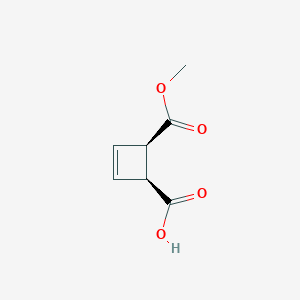
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)
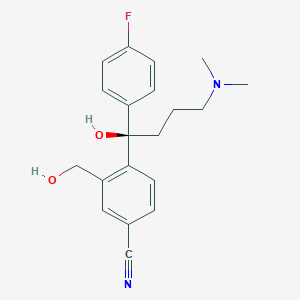
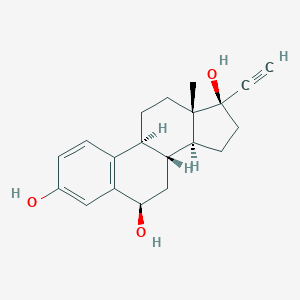
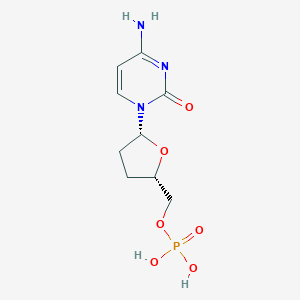
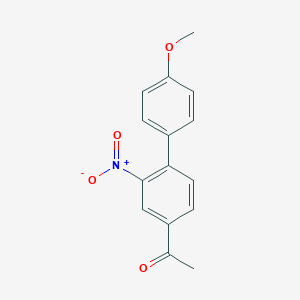
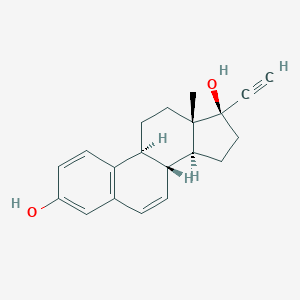
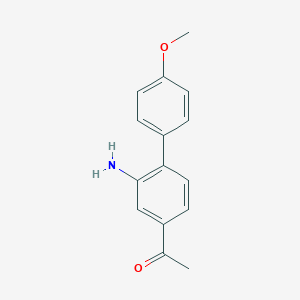
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
